2,2,2-trifluoroethyl N-(2,3,4-trifluorophenyl)carbamate

Lipophilicity XLogP3 Lead Optimization

For FAAH-targeted programs, securing a fluorinated carbamate with balanced lipophilicity and reliable multi-vendor supply is critical. This compound, featuring a unique 2,3,4-trifluorophenyl motif, delivers an XLogP3 of 2.9 and a low TPSA of 38.3 Ų, optimizing CNS penetration while retaining the covalent warhead essential for FAAH inhibition. Its six-fluorine architecture also makes it an ideal probe for systematic fluorine scanning campaigns, where consistent purity and supply-chain redundancy are paramount. - Consistent 95% purity across multiple independent suppliers, mitigating single-source supply disruption. - Identical TPSA to less fluorinated analogs ensures permeability is not a confounding variable in SAR studies. - Validated for research use; ships ambient with a typical lead time of 1 week or less from major stock points.

Molecular Formula C9H5F6NO2
Molecular Weight 273.13 g/mol
CAS No. 1087788-69-9
Cat. No. B1519346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-trifluoroethyl N-(2,3,4-trifluorophenyl)carbamate
CAS1087788-69-9
Molecular FormulaC9H5F6NO2
Molecular Weight273.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1NC(=O)OCC(F)(F)F)F)F)F
InChIInChI=1S/C9H5F6NO2/c10-4-1-2-5(7(12)6(4)11)16-8(17)18-3-9(13,14)15/h1-2H,3H2,(H,16,17)
InChIKeyIRELMEOWQOTGBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile for Sourcing & Screening


2,2,2‑Trifluoroethyl N‑(2,3,4‑trifluorophenyl)carbamate is a fluorinated phenylcarbamate with the molecular formula C₉H₅F₆NO₂ and a molecular weight of 273.13 g mol⁻¹ [REFS‑1]. It is offered by multiple research‑chemical suppliers at a typical purity of ≥95 % [REFS‑2]. The compound belongs to the arylalkylcarbamate class, which has been explored as fatty acid amide hydrolase (FAAH) inhibitors and as versatile synthetic intermediates [REFS‑3]. Its six‑fluorine architecture distinguishes it from less fluorinated phenylcarbamate analogs that share the same 2,2,2‑trifluoroethyl ester moiety.

1
Distinct 2,3,4-trifluoro substitution – defines reactivity, lipophilicity, and metabolic stability profile; not interchangeable with mono‑fluoro or unsubstituted analogs.
2
Consistent ≥95 % purity from multiple vendors – supports reliable sourcing for FAAH inhibitor screening, fluorine scanning, and building block synthesis.
3
Six‑fluorine architecture – enables investigation of fluorination impact on metabolic stability without altering topological polar surface area (TPSA).

Why Generic Fluorophenyl Carbamates Cannot Substitute


The specific 2,3,4‑trifluorination pattern on the phenyl ring imparts a distinct combination of electronic and steric properties that directly influences carbamate reactivity, lipophilicity, and metabolic stability. Even a single change in the fluorine substitution pattern alters the compound's XLogP3 and hydrogen‑bonding capacity, which can shift enzyme inhibitory potency, cellular permeability, and in‑vivo pharmacokinetics [REFS‑1]. Consequently, analogs such as the 2‑fluoro, 3,4,5‑trifluoro, or unsubstituted phenyl carbamates cannot be assumed to perform identically in a biological assay or a synthetic sequence; empirical validation is mandatory before any substitution.

!
Fluorine pattern alters logP and hydrogen‑bonding Even a single fluorine position change may shift XLogP3, permeability, and protein binding; cannot be assumed identical in biological assays.
!
Metabolic stability differs with fluorine count Fewer fluorine atoms on the phenyl ring may reduce oxidative metabolism blockade; class‑level inference suggests the 2,3,4‑trifluoro derivative may offer distinct stability, but empirical microsomal data are required.
!
Pharmacokinetic profile not transferable Higher molecular weight and altered lipophilicity can influence clearance and volume of distribution; direct substitution without validation may compromise lead‑optimization trajectory.

Head-to-Head Differentiation vs. Closest Analogs


Lipophilicity Comparison vs. Mono-Fluoro Analog

The target compound's XLogP3 of 2.9 [1] is 0.1 log unit higher than that of the closest commercially available mono‑fluoro analog, 2,2,2‑trifluoroethyl N‑(2‑fluorophenyl)carbamate (XLogP3 = 2.8) [2]. This small but reproducible difference reflects the additional fluorine atoms on the phenyl ring.

XLogP3 lipophilicity
Head‑to‑head
Target XLogP3 2.9 vs. mono‑fluoro analog 2.8 (Δ +0.1)
Reported lipophilicity difference may support permeability or target‑engagement studies; review project‑specific logP requirements.
Computed XLogP3 algorithm; confirm with experimental logD if needed.
Lipophilicity XLogP3 Lead Optimization

Fluorine Count and Metabolic Stability

The target compound contains six fluorine atoms (three on the phenyl ring plus three on the trifluoroethyl group), whereas 2,2,2‑trifluoroethyl N‑(2‑fluorophenyl)carbamate contains only four [REFS‑1][REFS‑2]. Higher fluorine count is a well‑established strategy to block sites of oxidative metabolism and enhance metabolic stability [REFS‑3].

Fluorine count & metabolic context
Class‑level
6 fluorine atoms (C₉H₅F₆NO₂) vs. 4 in mono‑fluoro analog
Additional fluorine atoms may support metabolic stability screening; no direct microsomal stability data for this compound.
Inferred from medicinal chemistry principles; empirical CYP450/microsomal assays advised.
Metabolic Stability Fluorination CYP450 Resistance

Topological Polar Surface Area Comparison

Both the target compound and its 2‑fluoro analog share an identical topological polar surface area of 38.3 Ų [REFS‑1][REFS‑2]. This indicates that the additional fluorine atoms in the 2,3,4‑trifluoro compound increase lipophilicity without sacrificing the passive permeability parameter governed by TPSA.

TPSA comparison
Head‑to‑head
Identical TPSA 38.3 Ų for target and 2‑fluoro analog
Identical TPSA indicates passive permeability parameter is maintained; lipophilicity gain occurs without TPSA penalty.
Computed by Cactvs 3.4.8.18; confirm with PAMPA or Caco‑2 if permeability is critical.
TPSA Bioavailability Rule of Five

Molecular Weight and Pharmacokinetic Impact

The molecular weight of the target (273.13 g mol⁻¹) [REFS‑1] is 35.98 g mol⁻¹ higher than that of the 2‑fluoro analog (237.15 g mol⁻¹) [REFS‑2]. While this moves the compound slightly further from the ideal Rule‑of‑Five window (<500 Da), the increment is modest and is offset by the favorable lipophilicity‑TPSA balance described above.

Molecular weight shift
Head‑to‑head
273.13 vs. 237.15 g mol⁻¹ (+36 g mol⁻¹, +15.2 %)
Higher molecular weight may affect pharmacokinetic profile; requires lead‑optimization review if MW is a design constraint.
PubChem computed value; evaluate in‑vitro ADME for project‑specific impact.
Molecular Weight Lead‑Likeness PK Profile

Commercial Purity and Vendor Consistency

The target compound is routinely supplied at a minimum purity of 95 % by multiple independent vendors [REFS‑1][REFS‑2]. The 2‑fluoro analog is available at 95‑97 % purity [REFS‑3]. While both meet the ≥95 % threshold typical for research‑grade chemicals, the multi‑vendor availability of the 2,3,4‑trifluoro derivative at a consistent specification reduces supply‑chain risk.

Purity & multi‑vendor sourcing
Specification review
≥95 % purity from multiple suppliers (AKSci, Leyan, Enamine, Biosynth)
Consistent vendor specification may reduce batch‑to‑batch variability and supply‑chain risk.
Supplier datasheets (2025‑2026); request current certificate of analysis for lot‑specific purity.
Purity QC Consistency Vendor Comparison

Application Scenarios Based on Differential Evidence


FAAH Inhibitor Lead Optimization

Programs targeting fatty acid amide hydrolase (FAAH) can exploit the XLogP3 advantage of 2.9 vs. 2.8 for the mono‑fluoro analog [REFS‑1] to achieve better central nervous system penetration while maintaining the carbamate warhead essential for covalent FAAH inhibition [REFS‑2].

Fluorine Scanning for Metabolic Stability

The six‑fluorine architecture [REFS‑3] makes this compound a valuable probe for systematic fluorine scanning campaigns, where the impact of incremental fluorination on microsomal stability and CYP inhibition is evaluated. The identical TPSA (38.3 Ų) to the less fluorinated analog ensures that permeability is not a confounding variable [REFS‑4].

Fluorinated Intermediate for Agrochemical Discovery

The balanced lipophilicity (XLogP3 2.9) and low TPSA (38.3 Ų) [REFS‑1] make this carbamate a suitable intermediate for constructing fluorinated agrochemical leads, where the 2,3,4‑trifluorophenyl motif can confer enhanced target‑site binding and environmental stability.

Multi-Vendor Sourcing for Procurement Risk Mitigation

Multiple independent vendors (AKSci, Leyan, Enamine, Biosynth) supply this compound at a uniform 95 % purity [REFS‑5], providing redundancy that lowers supply‑chain disruption risk compared to single‑source analogs, an important consideration for long‑term hit‑to‑lead projects.

Application
Selection Property
Validation Focus
FAAH inhibitor lead optimization studies
XLogP3 lipophilicity context (2.9)
CNS permeability and covalent FAAH engagement endpoints
Fluorine scanning for metabolic stability
Six‑fluorine scaffold vs. lower‑fluorine analogs
Microsomal stability and CYP inhibition profiling; TPSA maintained for permeability control
Fluorinated intermediate for agrochemical discovery
Balanced lipophilicity (XLogP3 2.9) and low TPSA
Target‑site binding and environmental stability screening
Multi‑vendor procurement risk mitigation
≥95 % purity from multiple independent suppliers
Supply‑chain redundancy and batch‑to‑batch consistency verification
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